molecular formula C20H25ClF3N5O3S B2458886 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097938-19-5

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine

Cat. No.: B2458886
CAS No.: 2097938-19-5
M. Wt: 507.96
InChI Key: JOFNVZKYPNWSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine is a useful research compound. Its molecular formula is C20H25ClF3N5O3S and its molecular weight is 507.96. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClF3N5O3S/c1-27-12-18(26-13-27)33(30,31)29-8-2-15(3-9-29)28-6-4-16(5-7-28)32-19-17(21)10-14(11-25-19)20(22,23)24/h10-13,15-16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFNVZKYPNWSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine , known by its CAS number 338775-51-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClF3N2O3SC_{15}H_{14}ClF_3N_2O_3S, with a molecular weight of 394.79 g/mol . The structure features a bipiperidine core substituted with various functional groups, including a chlorinated pyridine and an imidazole sulfonamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H14ClF3N2O3SC_{15}H_{14}ClF_3N_2O_3S
Molecular Weight394.79 g/mol
CAS Number338775-51-2
Purity90%

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. Although specific data on the compound is limited, it can be inferred that its structural components may allow it to interact with key cellular pathways involved in cancer proliferation.

Case Study: In Vitro Analysis

In a study examining related compounds, the bipiperidine structure was associated with the inhibition of cancer cell proliferation. For example, a derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting potential effectiveness against breast cancer .

The proposed mechanism for compounds similar to 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine involves modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Compound NameMechanism of ActionIC50 (μM)
Compound API3K/Akt pathway inhibition1.0
Compound BMAPK pathway modulation3.1
Compound CInduction of apoptosis45.2

Antimicrobial Activity

There is emerging evidence suggesting that compounds containing pyridine rings possess antimicrobial properties. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains.

Research Findings

In vitro assays have demonstrated that similar compounds exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further research is warranted to evaluate the specific antimicrobial efficacy of the compound .

Q & A

Q. What are the critical structural features influencing the compound’s reactivity and biological interactions?

The compound’s bipiperidine core provides conformational flexibility, while the 3-chloro-5-(trifluoromethyl)pyridinyl group enhances electrophilicity for nucleophilic substitution reactions. The sulfonyl-linked 1-methylimidazole moiety may contribute to hydrogen bonding or π-π stacking with biological targets. Key structural analysis should involve computational modeling (e.g., density functional theory for charge distribution) and crystallographic studies to validate steric and electronic effects .

Q. How can researchers optimize synthesis routes for this compound?

A stepwise approach is recommended:

  • Step 1 : Couple the bipiperidine core with 3-chloro-5-(trifluoromethyl)pyridin-2-ol via nucleophilic aromatic substitution (requires catalytic base like K₂CO₃ in DMF at 80°C).
  • Step 2 : Introduce the sulfonyl group using 1-methyl-1H-imidazole-4-sulfonyl chloride under anhydrous conditions (e.g., pyridine as a base). Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. What analytical methods are suitable for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., bipiperidine methylene signals at δ 2.5–3.5 ppm, imidazole protons at δ 7.0–7.5 ppm).
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~580–590 Da).
  • HPLC-PDA : Assess purity (>95% by area normalization, C18 column, acetonitrile/water + 0.1% TFA). Cross-validate with IR spectroscopy for sulfonyl (SO₂) stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in solubility data across studies?

Discrepancies may arise from polymorphic forms or solvent interactions. Use:

  • Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers.
  • X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous states.
  • Co-solvent Screening : Test DMSO/PBS or cyclodextrin-based formulations to improve bioavailability .

Q. What pharmacophore models predict this compound’s activity against kinase targets?

Build a 3D-QSAR model using:

  • Molecular Docking (AutoDock Vina) : Align the sulfonyl-imidazole group in ATP-binding pockets (e.g., PI3Kδ or JAK2).
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns (focus on hinge region interactions). Validate with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. How to design experiments to assess metabolic stability?

  • In Vitro Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS (half-life calculation).
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/2D6) to identify metabolic liabilities.
  • Reactive Metabolite Trapping : Add glutathione to detect thiol adducts .

Q. Why do structural analogs show conflicting receptor binding affinities?

Subtle variations (e.g., trifluoromethyl vs. chloro substituents) alter steric bulk and electrostatic potential. Use:

  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications.
  • Surface Plasmon Resonance (SPR) : Compare on-rates (kₒₙ) and off-rates (kₒff) for analogs. Cross-reference with cryo-EM structures of receptor-ligand complexes .

Q. What strategies mitigate off-target effects in cellular assays?

  • Chemical Proteomics : Use immobilized compound pulldowns to identify non-target interactions.
  • CRISPR-Cas9 Knockout Models : Validate target specificity in isogenic cell lines.
  • Dose-Response Synergy Analysis : Apply the Chou-Talalay method to distinguish additive vs. synergistic effects .

Methodological Challenges & Solutions

Q. How to address low yields in sulfonylation reactions?

  • Optimize Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to minimize side products.
  • Activate Imidazole Nucleophile : Pre-treat with NaH to deprotonate the sulfonamide.
  • Alternative Solvents : Test dichloromethane with DMAP for improved reactivity .

Q. How to validate computational predictions of bioactivity?

  • Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA).
  • Mutagenesis Studies : Engineer key receptor residues (e.g., Phe to Ala) to disrupt predicted interactions .

Future Research Directions

Q. Can this compound serve as a scaffold for PROTACs (Proteolysis-Targeting Chimeras)?

  • Design : Link the bipiperidine core to E3 ligase ligands (e.g., thalidomide analogs).
  • Evaluate : Test ternary complex formation via NanoBRET and degradation efficiency in cancer cell lines .

Q. What novel delivery systems enhance CNS penetration?

  • Lipid Nanoparticles : Encapsulate the compound to cross the blood-brain barrier.
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to improve logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.